molecular formula C6H14O B7770352 3,3-Dimethyl-1-butanol CAS No. 26401-20-7

3,3-Dimethyl-1-butanol

Cat. No.: B7770352
CAS No.: 26401-20-7
M. Wt: 102.17 g/mol
InChI Key: DUXCSEISVMREAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 3,3-Dimethyl-1-butanol (DMB) is the microbial formation of trimethylamine (TMA) in the gut . TMA is a precursor to trimethylamine N-oxide (TMAO) , a compound associated with cardiovascular disease .

Mode of Action

DMB acts as an inhibitor of TMA formation in both mice and human feces . By inhibiting TMA formation, DMB effectively reduces plasma TMAO levels after choline or carnitine supplementation . It also inhibits the signaling pathway of p65 NF-κB and TGF-β1/Smad3 .

Biochemical Pathways

DMB affects the biochemical pathway involving TMA and TMAO. Normally, TMA is oxidized to TMAO in the liver. High levels of TMAO are associated with atherosclerosis and other cardiovascular diseases . By inhibiting TMA formation, DMB reduces TMAO levels, thereby potentially reducing the risk of these diseases .

Pharmacokinetics

It is known that dmb is orally active , suggesting it is absorbed through the gastrointestinal tract. More research is needed to fully understand the pharmacokinetics of DMB.

Result of Action

The inhibition of TMA formation by DMB leads to a reduction in plasma TMAO levels . This consequently inhibits choline-enhanced endogenous macrophage foam cell formation and atherosclerotic lesion development in mice without alterations in circulating cholesterol levels . Moreover, DMB supplementation can prevent age-related vascular dysfunction in mice .

Action Environment

Environmental factors can influence the action of DMB. For instance, DMB is found in some balsamic vinegars, red wines, and some cold-pressed extra virgin olive oils and grape seed oils . The presence of these substances in the diet could potentially affect the efficacy and stability of DMB.

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-1-butanol plays a significant role in biochemical reactions. It inhibits the formation of microbial trimethylamine (TMA) in mice and human feces . This inhibition reduces plasma trimethylamine N-oxide (TMAO) levels after choline or carnitine supplementation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits choline-enhanced endogenous macrophage foam cell formation and atherosclerotic lesion development in mice without altering circulating cholesterol levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with microbial trimethylamine (TMA) formation. By inhibiting this formation, it reduces the levels of plasma trimethylamine N-oxide (TMAO) after choline or carnitine supplementation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, mice showed no evidence of toxicity to chronic (16-week) DMB exposure .

Metabolic Pathways

This compound is involved in the metabolic pathway of choline, where it acts as a structural analog. It interacts with the microbial formation of trimethylamine (TMA), thereby influencing the metabolic flux of TMA and TMAO .

Preparation Methods

The preparation of 3,3-Dimethyl-1-butanol can be achieved through various synthetic routes:

Chemical Reactions Analysis

3,3-Dimethyl-1-butanol undergoes various chemical reactions:

    Oxidation: It can be oxidized to form 3,3-dimethylbutyric acid.

    Reduction: It can be reduced to form 3,3-dimethylbutane.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Comparison with Similar Compounds

3,3-Dimethyl-1-butanol is unique compared to other similar compounds due to its specific structural analog to choline and its ability to inhibit microbial trimethylamine formation. Similar compounds include:

These compounds differ in their molecular structure, reactivity, and specific applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.

Properties

IUPAC Name

3,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCSEISVMREAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060796
Record name 3,3-Dimethyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS]
Record name 3,3-Dimethyl-1-butanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10130
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

624-95-3, 26401-20-7
Record name 3,3-Dimethyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylbutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Hexyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-DIMETHYL-1-BUTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butanol, 3,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3-Dimethyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-DIMETHYL-1-BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543OYD666T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does 3,3-Dimethyl-1-butanol (DMB) interact with its target to exert its effects?

A1: DMB has been identified as an inhibitor of trimethylamine (TMA) lyases, enzymes responsible for the microbial metabolism of dietary choline to TMA. [] This inhibition occurs through substrate mimicry, where DMB competes with choline for binding to the enzyme. [] DMB has also demonstrated inhibitory effects on carnitine, another substrate for TMA lyases. [] By reducing TMA production, DMB indirectly affects the levels of trimethylamine N-oxide (TMAO), a metabolite linked to various cardiovascular diseases. []

Q2: What are the downstream effects of DMB's TMA lyase inhibition?

A2: Inhibiting TMA lyase activity with DMB leads to several downstream effects, including:

  • Reduced TMAO levels: DMB effectively lowers circulating TMAO levels in both animal models and humans. [, , , ]
  • Improved endothelial function: DMB treatment has been shown to improve endothelium-dependent relaxation in animal models of aging and preeclampsia. [, ]
  • Reduced vascular inflammation: DMB attenuates the expression of pro-inflammatory cytokines in the aorta of aged rats and mice fed a Western diet. [, ]
  • Decreased oxidative stress: DMB treatment reduces superoxide production and enhances antioxidant defense mechanisms in the vasculature. [, , ]
  • Improved cardiac function: In animal models of obesity and cardiorenal syndrome, DMB prevents cardiac dysfunction and reduces cardiac fibrosis. [, ]
  • Attenuated atherosclerosis: DMB administration has been shown to prevent the development and progression of atherosclerosis in animal models. [, ]
  • Modulation of gut microbiota composition: DMB treatment can alter the gut microbiota composition, leading to changes in the abundance of specific bacterial taxa. [, , ]

Q3: What is the molecular formula, weight, and spectroscopic data for this compound?

A3:

  • Spectroscopic data:
    • IR (neat): 3400, 2960, 2870 cm-1 (characteristic of O-H stretch), 1480, 1270 cm-1 (characteristic of C-O stretch) []
    • 1H NMR (400 MHz, CDCl3, δ): 0.99 (s, 9H), 1.32 (s, 9H), 1.46 (s, 9H), 2.94 (dd, J = 9.52 Hz, 2.71 Hz, 1H), 3.76 (dd, J = 11.05 Hz, 9.52 Hz, 1H), 3.93 (dd, J = 11.05 Hz, 2.71 Hz, 1H), 7.15 (d, J = 2.44 Hz, 1H), 7.42 (d, J = 2.44 Hz, 1H), 8.37 (s, 1H), 13.59 (s, 1H) ppm []
    • 13C NMR (100 MHz, CDCl3, δ): 15.1, 27.0, 29.5, 31.6, 34.0, 34.3, 35.2, 63.6, 69.8, 118.2, 122.5, 127.0, 137.7, 137.9, 161.0, 173.1 ppm []

Q4: Does DMB exhibit any catalytic properties, and if so, what are its applications?

A5: The provided research does not indicate any inherent catalytic properties for DMB. It primarily functions as a TMA lyase inhibitor, influencing biological pathways rather than catalyzing chemical reactions. [, , ]

Q5: Has computational chemistry been used to study DMB and its interactions?

A6: While the provided research does not explicitly mention computational modeling of DMB itself, researchers utilize structure-activity relationship (SAR) methods, which often involve computational tools, to predict the reactivity of DMB with TMA lyases. [, ] These methods support the experimental findings of DMB's inhibitory activity. [, ]

Q6: Is there any information regarding the SHE regulations surrounding the use of DMB?

A9: The provided research focuses primarily on DMB's biological effects and does not delve into specific SHE regulations. [, , ] As with any chemical, appropriate safety protocols and adherence to relevant regulations are crucial when handling and researching DMB.

Q7: What in vitro and in vivo studies have been conducted to evaluate the efficacy of DMB?

A7: Numerous in vitro and in vivo studies have been conducted to evaluate DMB's efficacy in various contexts:

  • Inhibition of TMA production: DMB effectively inhibits TMA production from choline and carnitine in in vitro fermentation models using human fecal samples. [, , ]
  • Atherosclerosis: DMB administration reduces atherosclerotic lesion formation in Apoe-/- mice fed a choline-supplemented diet. [, ]
  • Cardiovascular disease: DMB attenuates cardiac dysfunction and improves vascular function in various animal models, including those of obesity, cardiorenal syndrome, and aging. [, , ]
  • Preeclampsia: DMB treatment improves endothelial function and reduces hypertension in the RUPP rat model of preeclampsia. []
  • Autoimmunity: DMB reduces disease progression and improves endothelial function in a mouse model of systemic lupus erythematosus. []

Q8: What research has been conducted on drug delivery strategies for DMB, biomarkers for efficacy prediction, analytical methods for its characterization, and its environmental impact?

A14: The provided research primarily centers around DMB's biological activity and its role in modulating TMAO levels. [, , ] Further studies are necessary to explore targeted drug delivery strategies, identify potential biomarkers for predicting DMB's efficacy, develop advanced analytical techniques for its characterization, and assess its environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.